Physicochemical characteristics of 2,4-Dihydroxydodecanoic acid
Physicochemical characteristics of 2,4-Dihydroxydodecanoic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 2,4-Dihydroxydodecanoic Acid
Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 2,4-Dihydroxydodecanoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes computed data with established principles of chemical analysis to offer a detailed profile of the molecule. It covers chemical identity, structural features, predicted physicochemical properties such as solubility and pKa, expected spectroscopic signatures, and a proposed analytical methodology for its quantification. This guide serves as a foundational resource for facilitating further research and application of 2,4-Dihydroxydodecanoic acid in relevant scientific fields.
Introduction
2,4-Dihydroxydodecanoic acid is a hydroxylated derivative of dodecanoic acid (lauric acid), a 12-carbon saturated fatty acid. The introduction of hydroxyl groups at the C-2 and C-4 positions significantly alters the molecule's polarity and potential for hydrogen bonding, thereby influencing its physical, chemical, and biological properties. While specific experimental data on this compound is scarce in publicly available literature, its structural similarity to other biologically relevant molecules, such as other hydroxy fatty acids, suggests potential roles in various biochemical pathways. This guide aims to bridge the existing information gap by providing a robust profile based on computed data from authoritative chemical databases and predictions derived from the well-understood chemistry of analogous compounds.
Chemical Identity and Structure
The unique identity of a molecule is fundamentally defined by its structure and associated identifiers. These elements are crucial for unambiguous referencing in research, regulatory submissions, and procurement.
Molecular Structure:
Caption: 2D structure of 2,4-Dihydroxydodecanoic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2,4-dihydroxydodecanoic acid | [1] |
| CAS Number | 926036-55-7 | [1] |
| PubChem CID | 71445364 | [1] |
| Molecular Formula | C₁₂H₂₄O₄ | [1] |
| Molecular Weight | 232.32 g/mol | [1] |
| Exact Mass | 232.16745924 Da | [1] |
| Canonical SMILES | CCCCCCCCC(CC(C(=O)O)O)O | [1] |
| InChI Key | CVKILTOOJREPAU-UHFFFAOYSA-N |[1] |
Computed Physicochemical Properties for Drug Development
In silico predictions of physicochemical properties are instrumental in the early stages of drug discovery, offering insights into a compound's potential pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
Caption: Workflow for predicting ADME properties from molecular structure.
Table 2: Computed Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development | Source |
|---|---|---|---|
| XLogP3 | 2.9 | An indicator of lipophilicity. A value in this range suggests a balance between aqueous solubility and lipid membrane permeability, potentially favoring good absorption and distribution. | [1] |
| Topological Polar Surface Area (TPSA) | 77.8 Ų | Represents the surface area of polar atoms. A TPSA < 140 Ų is often associated with good cell membrane permeability and oral bioavailability. The value for this molecule is well within this range. | [1] |
| Hydrogen Bond Donors | 3 | The number of N-H and O-H bonds. Affects solubility and membrane permeability. Following Lipinski's Rule of Five, a value ≤ 5 is favorable for oral absorption. | [1] |
| Hydrogen Bond Acceptors | 4 | The number of nitrogen and oxygen atoms. Affects solubility and binding to targets. A value ≤ 10 is favorable for oral absorption. | [1] |
| Rotatable Bonds | 10 | Indicates molecular flexibility. A higher number can correlate with lower bioavailability due to entropic loss upon binding to a target. A count ≤ 10 is generally considered favorable. |[1] |
Experimental and Predicted Physical Properties
While computed data provides a strong foundation, experimental determination is the gold standard. In its absence, we can make educated predictions based on the properties of structurally similar molecules.
Appearance and State of Matter
Based on its parent compound, dodecanoic acid (a white, powdery solid at room temperature), and the increased potential for intermolecular hydrogen bonding from the two hydroxyl groups, 2,4-Dihydroxydodecanoic acid is predicted to be a white to off-white crystalline solid at standard temperature and pressure.
Melting Point
The melting point of dodecanoic acid is 43.8 °C.[2] The addition of two hydroxyl groups is expected to significantly increase the melting point due to the formation of a more extensive and stronger hydrogen-bonding network in the crystal lattice. For comparison, 12-Hydroxydodecanoic acid has a melting point of 85-88 °C. Therefore, the melting point of 2,4-Dihydroxydodecanoic acid is predicted to be substantially higher than that of dodecanoic acid, likely exceeding 90 °C.
Solubility
The solubility of this molecule is governed by the interplay between its long, nonpolar C12 alkyl chain and its three polar functional groups (two hydroxyls, one carboxyl).
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Water: The long alkyl tail will confer low aqueous solubility. However, the polar groups will provide some affinity for water. The carboxylic acid's ability to deprotonate at neutral or alkaline pH will form a carboxylate salt, which is expected to be significantly more water-soluble.
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Organic Solvents: It is predicted to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding. Solubility in nonpolar solvents like hexane is expected to be poor.
Acidity (pKa)
The primary acidic proton is that of the carboxylic acid group. For dodecanoic acid, the pKa is approximately 4.8-5.3. The electron-withdrawing inductive effect of the hydroxyl groups at the alpha and gamma positions is expected to slightly increase the acidity of the carboxylic acid, thereby lowering its pKa. The pKa is therefore predicted to be in the range of 4.0 to 4.5 . This value is critical for understanding its ionization state in physiological environments (pH ~7.4), where it will exist predominantly as the deprotonated carboxylate anion.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for structural elucidation and confirmation. The following are the expected spectral features for 2,4-Dihydroxydodecanoic acid.
Table 3: Predicted Spectroscopic Features
| Technique | Expected Features | Rationale |
|---|---|---|
| FT-IR | • 3500-2500 cm⁻¹ (broad): Overlapping O-H stretching vibrations from the carboxylic acid and the two alcohol groups. The broadness is due to extensive hydrogen bonding.[3] • ~2920 & 2850 cm⁻¹ (strong): C-H stretching from the alkyl chain. • ~1710 cm⁻¹ (strong): C=O stretching of the carboxylic acid.[4] • ~1250 cm⁻¹ & ~1050 cm⁻¹ (medium): C-O stretching from the carboxylic acid and alcohol groups. | These frequencies are characteristic of the functional groups present in the molecule. The broad O-H band is a hallmark of carboxylic acids and alcohols. |
| ¹H NMR | • ~10-12 ppm (singlet, broad): Carboxylic acid proton (-COOH). • ~4.2 ppm (multiplet): Proton on C2, shifted downfield by the adjacent -OH and -COOH groups. • ~3.8 ppm (multiplet): Proton on C4, shifted downfield by the adjacent -OH group. • ~2.5 ppm (multiplet): Protons on C3. • ~1.2-1.6 ppm (multiplet): Methylene protons of the alkyl chain. • ~0.9 ppm (triplet): Methyl protons of the terminal -CH₃ group. | The chemical shifts are predicted based on the electronic environment of each proton. Electronegative oxygen atoms cause significant downfield shifts for adjacent protons. |
| ¹³C NMR | • ~175-180 ppm: Carbonyl carbon of the carboxylic acid. • ~70-75 ppm: Carbon at C2, attached to an -OH group. • ~68-72 ppm: Carbon at C4, attached to an -OH group. • ~20-40 ppm: Carbons of the alkyl chain, including C3. • ~14 ppm: Terminal methyl carbon. | The chemical shifts reflect the hybridization and electronic environment of each carbon atom. The carbonyl carbon is the most downfield, followed by the carbons bonded to oxygen. |
| Mass Spec (EI) | • Molecular Ion (M⁺) at m/z = 232: This peak may be weak or absent due to facile fragmentation. • [M-H₂O]⁺ at m/z = 214: Loss of a water molecule from one of the hydroxyl groups. • [M-2H₂O]⁺ at m/z = 196: Subsequent loss of a second water molecule. • [M-COOH]⁺ at m/z = 187: Loss of the carboxyl group. • Alpha-cleavage: Fragmentation adjacent to the hydroxyl groups, leading to characteristic daughter ions. | Fragmentation patterns are predictable based on the stability of the resulting carbocations and neutral losses. Hydroxy acids are known to readily lose water. |
Proposed Analytical Methodology: LC-MS/MS Quantification
For researchers in drug development, a robust and validated analytical method is paramount for pharmacokinetic and metabolism studies. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is proposed for the sensitive and selective quantification of 2,4-Dihydroxydodecanoic acid in a biological matrix like human plasma.
Caption: Proposed workflow for LC-MS/MS analysis of the target compound.
Step-by-Step Protocol
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Standard and Sample Preparation:
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Prepare a stock solution of 2,4-Dihydroxydodecanoic acid and a suitable internal standard (IS), such as a stable isotope-labeled version (e.g., ¹³C₁₂-2,4-Dihydroxydodecanoic acid), in methanol.
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Create calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into blank plasma.
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Sample Extraction (Protein Precipitation):
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Rationale: This is a simple and fast method to remove the bulk of plasma proteins which can interfere with the analysis.
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To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of ice-cold acetonitrile containing the internal standard.
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Vortex vigorously for 1 minute to ensure complete protein precipitation.
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Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
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Carefully transfer the supernatant to a new tube.
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-
Concentration and Reconstitution:
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
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LC-MS/MS Analysis:
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Liquid Chromatography:
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Column: A reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm) is suitable for retaining the molecule via its alkyl chain.
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Mobile Phase A: Water + 0.1% Formic Acid. (The acid helps to protonate the carboxyl group for better retention and ionization).
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: A gradient elution starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B will be effective for eluting the analyte and washing the column.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
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Tandem Mass Spectrometry:
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Ionization Source: Electrospray Ionization (ESI) in negative mode is preferred, as the carboxylic acid will readily deprotonate to form a [M-H]⁻ ion.
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MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for the analyte and the IS. For 2,4-Dihydroxydodecanoic acid, the precursor ion would be m/z 231.2. Product ions would be determined by infusing the compound and selecting the most stable and abundant fragments.
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-
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Data Analysis:
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Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
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Determine the concentration of the analyte in QC and unknown samples using the regression equation from the calibration curve.
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Stability and Storage
Like many fatty acids, 2,4-Dihydroxydodecanoic acid may be susceptible to oxidation over long-term storage. It is recommended to store the solid compound in a tightly sealed container at -20°C, protected from light and moisture. Solutions should be prepared fresh or stored at -80°C for short periods.
Conclusion
2,4-Dihydroxydodecanoic acid presents a molecular profile that is amenable to further investigation in a drug development context. Its computed properties align with favorable characteristics for oral bioavailability, including balanced lipophilicity and a low polar surface area. While experimental data remains to be established, the predictions for its physical properties, spectroscopic characteristics, and the detailed analytical protocol provided herein offer a comprehensive starting point for researchers. The validation of these predicted properties through laboratory experimentation is a critical next step in unlocking the potential of this molecule.
References
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PubChem. 2,4-Dihydroxydodecanoic acid | C12H24O4 | CID 71445364 . National Center for Biotechnology Information. [Link]
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LIPID MAPS Structure Database (LMSD). Calculated Physicochemical Properties . LIPID MAPS. [Link]
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Ministry of Health, Labour and Welfare, Japan. Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products) . [Link]
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HELIX Chromatography. HPLC Methods for analysis of 2,4-D . [Link]
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MDPI. Enzymatic Synthesis of ω-Hydroxydodecanoic Acid By Employing a Cytochrome P450 from Limnobacter sp. 105 MED . [Link]
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Ministry of Health, Labour and Welfare, Japan. Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products) . [Link]
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Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives . Acta Pharmaceutica, 54(3), 177–191. [Link]
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